![molecular formula C18H25Cl2N3O3 B14183407 4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline CAS No. 844879-87-4](/img/structure/B14183407.png)
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline is a nitrogen-mustard alkylating agent known for its potent antineoplastic properties. This compound is a derivative of phenylalanine and is used primarily in the treatment of various cancers due to its ability to interfere with the growth and spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline involves several steps, starting with the amino acid DL-phenylalanine . The process typically includes the following steps:
Formation of the Intermediate: DL-phenylalanine is reacted with bis(2-chloroethyl)amine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Purification: The final product is purified using various chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves the treatment of 4-[Bis(2-chloroethyl)amino]-L-phenylalanine free base with hydrochloric acid in water, followed by isolation of the hydrochloride salt . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit cell division.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form various by-products.
Common Reagents and Conditions
Hydrochloric Acid: Used in the industrial production method to form the hydrochloride salt.
Bis(2-chloroethyl)amine: Used in the initial synthesis step to form the intermediate compound.
Major Products Formed
The major product formed from these reactions is the hydrochloride salt of this compound, which is used in various pharmaceutical applications .
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline has a wide range of scientific research applications, including:
Mechanism of Action
The compound exerts its effects by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA. This prevents the DNA strands from uncoiling and separating, which is necessary for DNA replication. As a result, the cells can no longer divide, leading to cell death . The primary molecular targets are the nitrogen atom at position 7 and the oxygen atom at position 6 in the molecule of guanine .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen-mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
This compound is unique due to its specific structure, which allows for targeted alkylation of DNA and RNA. This specificity makes it particularly effective in treating certain types of cancer, such as multiple myeloma and ovarian cancer .
Properties
CAS No. |
844879-87-4 |
|---|---|
Molecular Formula |
C18H25Cl2N3O3 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25Cl2N3O3/c19-7-10-22(11-8-20)14-5-3-13(4-6-14)12-15(21)17(24)23-9-1-2-16(23)18(25)26/h3-6,15-16H,1-2,7-12,21H2,(H,25,26)/t15-,16+/m0/s1 |
InChI Key |
QDFGLPROGONCOF-JKSUJKDBSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
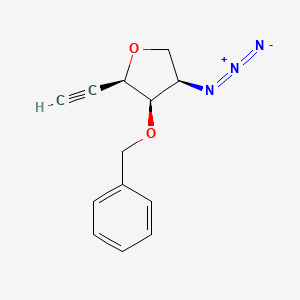
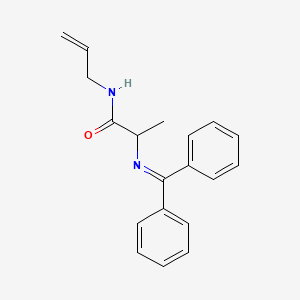
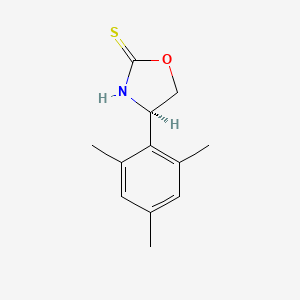
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)

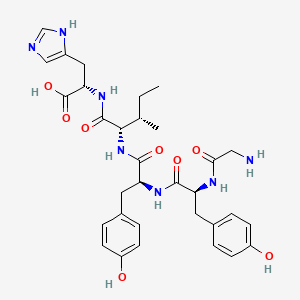
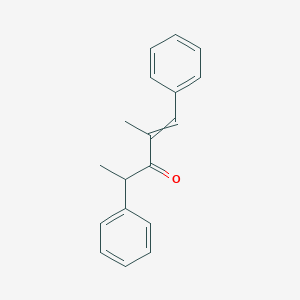
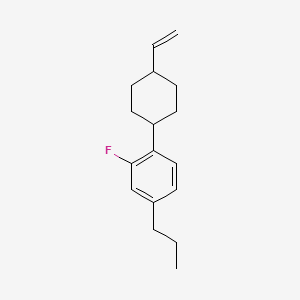
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
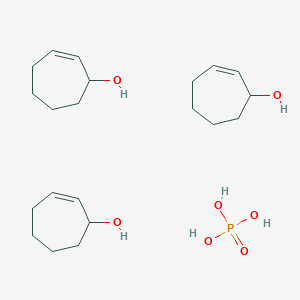
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)
